4-(2-Iodobenzoyl)quinoline
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Description
Synthesis Analysis
Scientific Research Applications
1. Biochemistry and Medicine Applications
Quinoline derivatives, including compounds like 4-(2-Iodobenzoyl)quinoline, are known for their role as efficient fluorophores. They are extensively utilized in biochemistry and medicine, particularly in the study of various biological systems. Their significance is highlighted in DNA fluorophores based on fused aromatic systems, which are vital for more sensitive and selective compounds (Aleksanyan & Hambardzumyan, 2013).
2. Antimicrobial and Antitubercular Activities
A study on quinoline-based 1,3,4-oxadiazole derivatives, which can be related to this compound, revealed their potential in antimicrobial, antifungal, antitubercular, and antimalarial activities. This underlines the broad spectrum of biological activities these compounds can offer (Ladani & Patel, 2015).
3. Nonlinear Optical (NLO) Properties
Quinoline derivatives are also studied for their nonlinear optical (NLO) properties. Such studies are crucial for the development of materials for photonic and optoelectronic applications. The research on the molecular structure and spectroscopic characterization of similar quinoline compounds provides insights into their potential use in these fields (Wazzan, Al-Qurashi, & Faidallah, 2016).
4. Environmental Friendly Synthesis
The synthesis of quinoline derivatives, including those structurally similar to this compound, has been explored through environmentally friendly methodologies. This is significant in reducing the environmental impact of chemical synthesis processes (Trilleras et al., 2017).
Properties
IUPAC Name |
(2-iodophenyl)-quinolin-4-ylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10INO/c17-14-7-3-1-6-13(14)16(19)12-9-10-18-15-8-4-2-5-11(12)15/h1-10H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWFVQXOIDVDXIU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C(=O)C3=CC=CC=C3I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10INO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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